Terpenylic acid

Description

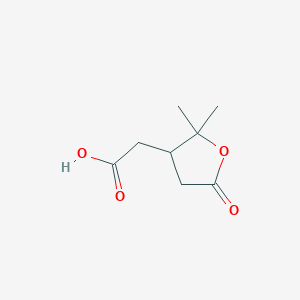

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWMPKJASNNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871354 | |

| Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-48-3, 116-51-8 | |

| Record name | Terpenylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPENYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9149PCO1CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Atmospheric Chemistry and Environmental Significance of Terpenylic Acid

Role in Secondary Organic Aerosol (SOA) Formation and Growth

Contribution to New Particle Formation and Aerosol Dynamics

Terpenylic acid plays a crucial role in the initial stages of new particle formation and their subsequent growth in the atmosphere. acs.org As an early oxidation product from both photooxidation and ozonolysis of α-pinene, it contributes to the pool of low-volatility compounds necessary for aerosol nucleation. acs.orgsmolecule.comnih.gov The unique molecular properties of this compound, particularly its capacity for dimerization, are thought to be instrumental in the initial formation of particles in laboratory chamber experiments and are suggested to be a factor in new particle formation and growth observed over forested areas. acs.orgnih.govresearchgate.netrsc.org

The formation of secondary organic aerosols is a critical process influencing the Earth's radiative balance, as these particles can scatter and absorb solar radiation and act as cloud condensation nuclei. acs.org this compound's involvement in these processes underscores its environmental importance.

Dimer and Oligomer Formation Involving this compound

A defining characteristic of this compound in atmospheric chemistry is its ability to form higher-molecular-weight products, such as dimers and oligomers. nih.govresearchgate.netresearchgate.net This process is a driving force in the formation and growth of secondary organic aerosols, as it leads to products with substantially lower vapor pressures than their monomeric precursors. core.ac.uk The formation of these larger molecules can occur through both noncovalent and covalent bonding mechanisms. core.ac.ukevitachem.com

This compound can form noncovalent dimers through the establishment of double hydrogen bonds between the carboxyl groups of two monomers. evitachem.comresearchgate.net Quantum chemical calculations have confirmed that this type of noncovalent dimer formation is energetically favorable. acs.orgnih.govresearchgate.net This mechanism is considered a key factor in the initial stages of particle formation, as these hydrogen-bonded dimers have significantly lower volatility than the individual this compound molecules, facilitating their condensation into the particle phase. rsc.org Studies have shown that under atmospherically relevant conditions, this compound is capable of forming non-covalent dimers in sufficient quantities to contribute to new particle formation. rsc.org

Covalent dimers involving this compound can be formed through esterification reactions. core.ac.uk In these pathways, the hydroxyl group of a monomer, such as diathis compound, reacts with a carboxylic acid group of another monomer, like cis-pinic acid, to form a dimeric ester. copernicus.orgresearchgate.net Diathis compound itself can be generated from the acid-catalyzed hydrolysis of this compound. copernicus.orgresearchgate.net Esterification has been identified as a significant route for the formation of higher-molecular-weight products in secondary organic aerosols derived from α-pinene ozonolysis. core.ac.ukacs.org Dimeric esters containing terpenylic and diathis compound units have also been identified. copernicus.org

The formation of this compound-containing dimers is influenced by various environmental factors, including the phase in which the reactions occur and the presence of other atmospheric constituents. Dimer formation can proceed through both gas-phase and condensed-phase pathways. rsc.org

Thermodynamic studies suggest that non-covalent dimerization of this compound is a favorable pathway in the gas phase, potentially contributing to new particle formation. rsc.org Covalently bound dimers, such as esters, are believed to form in the particle phase over longer timescales than the initial gas-to-particle partitioning of their monomeric precursors. copernicus.org The presence of an aqueous phase can promote dimer formation, although some studies have detected dimers under dry conditions, indicating that gas-phase or heterogeneous pathways are also possible. rsc.org For instance, the formation of dimers was observed to increase at higher relative humidity in the absence of NOx during the ozonolysis of α-pinene. geologie.ac.at

Significant research has focused on the structural elucidation of specific dimeric products found in secondary organic aerosols. Two notable examples are compounds with molecular weights (MW) of 358 and 344.

The MW 358 dimer has been extensively studied and is proposed to be an ester formed between cis-pinic acid and diathis compound. core.ac.ukcopernicus.orgresearchgate.net Diathis compound, formed from the hydrolysis of this compound, provides the necessary hydroxyl group for esterification with one of the carboxyl groups of cis-pinic acid. copernicus.orgresearchgate.net

A compound with MW 344 has also been identified and is suggested to be a homolog of the MW 358 dimer. core.ac.ukcopernicus.org One proposed structure for a MW 344 dimer involves the reaction between diaterebic acid (a homolog of diathis compound) and cis-pinic acid. core.ac.uk Another proposed structure for a weak MW 344 compound is a dimeric ester containing only terpenylic and diathis compound units. core.ac.ukcopernicus.org The structural characterization of these dimers is complex and often relies on advanced mass spectrometry techniques. dntb.gov.ua

Gas-Particle Partitioning of this compound

The distribution of this compound between the gas and particle phases is a critical factor in its atmospheric impact. nih.gov As a semi-volatile organic compound, its partitioning is governed by its vapor pressure and the total organic aerosol mass concentration. smolecule.comacs.org The formation of dimers and oligomers significantly lowers the volatility of this compound-related compounds, effectively shifting their partitioning towards the particle phase. rsc.orgcopernicus.org

Studies have shown that more oxidized compounds tend to have a higher fraction in the particle phase. nih.govacs.org The partitioning of this compound and its derivatives is also influenced by environmental conditions such as temperature and relative humidity. acs.orgcopernicus.org For example, lower temperatures generally favor the partitioning of semi-volatile compounds into the particle phase. acs.org

Atmospheric Fate and Transformation Pathways of this compound

The transformation and eventual fate of this compound in the atmosphere are governed by a series of complex chemical reactions. These processes are primarily driven by interactions with atmospheric oxidants, degradation into other compounds, the influence of solar radiation, and the aging of the aerosols that contain it.

Reactions with Atmospheric Oxidants

This compound's journey through the atmosphere is significantly influenced by its reactions with key oxidants like hydroxyl radicals (OH) and ozone (O₃). smolecule.com These reactions are fundamental to understanding the lifecycle of this compound and its contribution to atmospheric chemistry.

The interaction with hydroxyl radicals is a particularly important degradation pathway. researchgate.netcopernicus.org Studies have shown that once formed, this compound can further react with OH radicals. researchgate.net This continuous oxidation process highlights the dynamic nature of secondary organic aerosols (SOA) in the atmosphere. The reactions are not static; instead, they involve a series of transformations that lead to more processed and aged aerosol components.

Ozone also plays a role in the atmospheric transformation of this compound. smolecule.comgeologie.ac.at The ozonolysis of α-pinene, a common monoterpene, is a known pathway for the formation of this compound. geologie.ac.at This process involves the reaction of ozone with α-pinene, leading to the formation of α-pinene oxide, which can then rearrange to form campholenic aldehyde. Further reaction of this aldehyde with ozone can produce terpenylic aldehyde, which is subsequently oxidized to this compound within the aerosol phase. geologie.ac.at

Degradation Products and Subsequent Reactions

The atmospheric degradation of this compound leads to the formation of several other important compounds, contributing to the complex mixture of organic aerosols. Key degradation products include terebic acid and 2-hydroxythis compound. researchgate.netcopernicus.orgresearchgate.net

The formation of terebic acid from this compound is a recognized transformation pathway. researchgate.netcopernicus.org This occurs through an OH radical-initiated reaction, representing a further step in the atmospheric aging process. copernicus.orgcore.ac.uk Terebic acid itself is a significant component of biogenic secondary organic aerosol and has been identified in various environmental settings. acs.org It is considered a processed derivative of this compound. core.ac.ukacs.org

Another significant product is 2-hydroxythis compound . This compound is an abundant secondary organic aerosol (SOA) tracer found in ambient fine aerosol. researchgate.netacs.org Its presence is explained by the further oxidation of this compound. researchgate.netacs.org The formation of 2-hydroxythis compound is a result of the ongoing aging process of this compound involving OH radical chemistry. nih.govcopernicus.org

The degradation of this compound can also lead to the formation of dimers and other higher-molecular-weight compounds through esterification reactions. researchgate.netresearchgate.netcopernicus.org For instance, diathis compound, which can be formed from the hydrolysis of this compound, can react with other acids like pinic acid to form diesters. publish.csiro.au

Influence of UV Irradiation on this compound Abundance

Ultraviolet (UV) irradiation plays a significant role in the atmospheric abundance of this compound. researchgate.net Research has demonstrated that the concentration of this compound can be significantly reduced by UV light. researchgate.netresearchgate.net This reduction is likely due to photochemical reactions that either degrade this compound or transform it into other compounds.

One proposed mechanism for this reduction is the hydrolysis of this compound to diathis compound upon irradiation. publish.csiro.au This hydroxy-containing terpenoic acid can then participate in further reactions, such as esterification with pinic acid, leading to the formation of high-molecular-weight diesters. publish.csiro.au This highlights how UV radiation can drive the chemical evolution of secondary organic aerosols, leading to a decrease in certain compounds while promoting the formation of others.

In contrast to the decrease in this compound, the abundance of other compounds, such as norpinic acid, has been observed to increase under UV irradiation. researchgate.netresearchgate.net This suggests a complex interplay of photochemical processes where the degradation of one compound can be linked to the formation of another. The differential response of various organic acids to UV radiation underscores the importance of sunlight in shaping the chemical composition of atmospheric aerosols.

Studies on Atmospheric Aging Processes of this compound-containing Aerosols

The atmospheric aging of aerosols containing this compound is a continuous process that transforms their chemical and physical properties. copernicus.orgresearchgate.net This aging is primarily driven by reactions with atmospheric oxidants, particularly hydroxyl (OH) radicals. researchgate.netcopernicus.org

Laboratory studies have shown that the aging of secondary organic aerosols (SOA) from monoterpenes like α-pinene leads to the formation of later-generation products. For example, the aging of nopinone, a product of β-pinene oxidation, leads to the production of this compound. researchgate.netmdpi.com This this compound can then undergo further reactions with OH radicals to form terebic acid, indicating a multi-step aging process. researchgate.netmdpi.com

The aging process can lead to an increase in the oxygen-to-carbon (O:C) ratio of the aerosol, indicating the formation of more oxidized products. nih.gov For instance, aqueous OH aging of α-pinene SOA results in an increase in the average O:C ratio. nih.gov This increased oxidation can affect the aerosol's properties, such as its ability to act as cloud condensation nuclei. nih.gov

Furthermore, aging can lead to the formation of higher-molecular-weight compounds, or dimers, through processes like esterification. core.ac.ukresearchgate.net this compound and its degradation products, such as diathis compound, can serve as precursors for these dimers. core.ac.ukresearchgate.netcopernicus.org These aging processes are complex and can involve both fragmentation of molecules and the formation of larger oligomers. nih.gov

Environmental Occurrence and Source Apportionment

This compound is a naturally occurring compound that has been detected in various environmental compartments, particularly in the atmosphere as a component of fine particulate matter.

Detection and Concentrations in Ambient Fine Aerosol (PM2.5)

This compound is frequently identified as a tracer for secondary organic aerosols (SOA) derived from the oxidation of monoterpenes, especially α-pinene. researchgate.netacs.org It has been detected in ambient fine aerosol (PM2.5) samples from various locations, including forested and rural areas. core.ac.ukcopernicus.orgmdpi.com

The concentrations of this compound in PM2.5 can vary depending on the location, season, and meteorological conditions. For instance, during a summer field campaign at K-puszta, Hungary, a rural site with coniferous vegetation, this compound was detected in nighttime PM2.5 samples. researchgate.netcopernicus.org In another study at the same location, this compound was one of the many terpene-derived compounds measured, and it showed a high correlation with other monoterpene oxidation products. mdpi.com

The table below presents a summary of reported this compound concentrations from a field campaign in Brasschaat, Belgium.

| Location | Period | Average Concentration (ng/m³) | Concentration Range (ng/m³) |

| Brasschaat, Belgium | Day | 1.8 | 1.4–3.9 |

| Brasschaat, Belgium | Night | 2.0 | 1.3–3.5 |

Data from a 2007 summer field campaign. acs.org

These findings underscore the importance of this compound as a marker for biogenic SOA and its contribution to the organic fraction of PM2.5. Its presence and concentration provide valuable insights into the atmospheric oxidation processes of volatile organic compounds emitted from vegetation.

Occurrence in Specific Environments (e.g., forests, rural sites)

This compound is a recognized tracer for biogenic secondary organic aerosols (BSOA) and has been identified in atmospheric aerosol samples collected from various terrestrial environments, particularly in forested and rural areas. acs.orgcopernicus.org Its presence in these locations is a direct consequence of the atmospheric oxidation of monoterpenes, such as α-pinene, which are emitted in significant quantities by vegetation, especially coniferous trees. acs.orgpublish.csiro.au

Research conducted at a forested site in Brasschaat, Belgium, which is notably influenced by urban pollution, identified this compound among other terpenoic acids in PM2.5 aerosols. semanticscholar.orgresearchgate.net During a summer field campaign, the concentration of terpenoic acids, including this compound, contributed approximately 0.6% to the total organic carbon. semanticscholar.orgresearchgate.net The concentrations of these compounds, including the related terebic acid, were observed to peak during the daytime, which is consistent with their photochemical origin. acs.orgsemanticscholar.orgresearchgate.net For instance, the average monthly concentration of terebic acid, a derivative of this compound, in the forest areas of Brasschaat during the summer was 1.8 ng m⁻³ during the day and 2.0 ng m⁻³ at night. acs.org

In another study focusing on a rural site with coniferous vegetation in K-puszta, Hungary, this compound was detected in fine nighttime aerosol samples during a summer field campaign. copernicus.org It was identified as an abundant component of the water-soluble organic carbon fraction of the aerosols. publish.csiro.au Specifically, the mass concentration of this compound in the humic-like substances (HULIS) fraction of the water-soluble organic carbon was 0.40%. publish.csiro.au

Furthermore, studies in the Sierra Nevada Mountains of California, above a ponderosa pine forest, have also reported the presence of this compound in ambient aerosol samples. d-nb.info The concentrations of this compound were measured during two distinct seasonal campaigns, with average concentrations provided for both colder and warmer conditions, as detailed in the table below.

Interactive Data Table: Concentration of this compound and Related Compounds in Different Environments

| Location | Environment | Compound | Concentration (ng m⁻³) | Campaign/Conditions |

| Sierra Nevada, USA | Forest | This compound | 14.8 (± 4.9) | 2007 ("cold") Morning |

| Sierra Nevada, USA | Forest | This compound | 8.7 (± 3.0) | 2009 (warm) Afternoon |

| K-puszta, Hungary | Rural (coniferous) | This compound | 0.40% of HULIS WSOC | 2008 |

| Brasschaat, Belgium | Forest (polluted) | Terebic acid (related) | 1.8 (1.4–3.9) day; 2.0 (1.3–3.5) night | Summer |

| Iasi, Romania | Urban | Terebic acid (related) | 2.7 (± 1.4) | Warm period |

Data sourced from multiple research studies. acs.orgpublish.csiro.aud-nb.info

Contribution to Biogenic Secondary Organic Aerosols (BSOA) from Terrestrial Vegetation

This compound is a key component of biogenic secondary organic aerosols (BSOA) that originate from the atmospheric oxidation of volatile organic compounds (VOCs) emitted by terrestrial vegetation. researchgate.net Specifically, it is a well-established product of the oxidation of α-pinene, one of the most abundant monoterpenes released by forests globally. acs.orgresearchgate.net The formation of this compound occurs through both photooxidation and ozonolysis of α-pinene, making it a significant contributor to the organic aerosol mass in forested and rural areas. acs.orgresearchgate.net

It is considered an early-generation oxidation product, meaning it forms relatively quickly in the atmosphere following the initial oxidation of α-pinene. acs.orgresearchgate.net However, it can also undergo further chemical processing, or "aging," in the atmosphere. For example, the further oxidation of this compound by hydroxyl (OH) radicals can lead to the formation of other compounds like terebic acid. mdpi.com This dynamic nature highlights its central role in the evolution of BSOA.

Laboratory studies have quantified the contribution of this compound to the total SOA mass formed from α-pinene oxidation. In experiments comparing day- and nighttime atmospheric chemistry, the mass fraction of this compound in α-pinene SOA was found to be between 0.1% and 1.1%. copernicus.org While other compounds like pinonic acid may be more abundant, this compound remains a consistently identified and significant constituent. copernicus.org

The presence of this compound and its derivatives in ambient aerosols serves as a chemical signature, or tracer, for SOA derived from monoterpenes. acs.orgresearchgate.net Its detection in various environments, from remote forests to anthropogenically influenced rural areas, underscores the widespread impact of biogenic emissions from terrestrial vegetation on atmospheric composition and aerosol formation. nih.govcopernicus.org The contribution of terpenoic acids, including this compound, to the organic carbon fraction of aerosols can be substantial, as noted in studies from various European sites. semanticscholar.orgresearchgate.net For example, in a Belgian forest, terpenoic acids accounted for 0.6% of the measured organic carbon in PM2.5 samples. semanticscholar.orgresearchgate.net

Interactive Data Table: Mass Fraction of this compound in α-pinene SOA

| Precursor | Oxidant | Mass Fraction (%) | Conditions |

| α-pinene | OH radicals (daytime) | 0.1 - 1.1 | Varied relative humidity |

| α-pinene | NO₃ radicals (nighttime) | 0.1 - 1.1 | Varied relative humidity |

Data from laboratory chamber studies. copernicus.org

Synthesis and Chemical Derivatization Methodologies of Terpenylic Acid

Laboratory Synthesis Approaches for Terpenylic Acid

Various laboratory methods have been developed to synthesize this compound, often involving oxidative processes or starting from specific precursor molecules.

Oxidative Cleavage Methods (e.g., of terpenes, cyclopentenyl carbinols)

Oxidative cleavage is a primary strategy for synthesizing this compound. This typically involves the oxidation of terpenes, most notably α-pinene, which results in a mixture of oxidized products including this compound. smolecule.com This method mimics the natural atmospheric oxidation processes. smolecule.com

Another effective oxidative cleavage approach involves cyclopentenyl carbinols. These compounds can be oxidatively cleaved and subsequently cyclized to form this compound and its analogues. ontosight.aichemicalpapers.com This reaction is often carried out in the presence of oxidizing agents like oxone and sodium periodate (B1199274), providing good yields. ontosight.aichemicalpapers.comx-mol.com The proposed mechanism involves the initial epoxidation of the cyclopentenyl carbinol by oxone, followed by ring-opening in an aqueous medium and oxidative cleavage by sodium periodate to form a dialdehyde (B1249045). researchgate.net Subsequent oxidation of this dialdehyde yields a β-carbinol-substituted glutaric acid, which then undergoes intramolecular esterification to produce the this compound structure. researchgate.net

Gas-Phase Synthetic Strategies

This compound can also be formed through gas-phase reactions. smolecule.com One proposed mechanism involves the formation of diathis compound in the gas phase, which then undergoes self-dehydration in the condensed phase to yield this compound. researchgate.net This pathway is particularly relevant to the formation of this compound in atmospheric secondary organic aerosols (SOA). researchgate.netresearchgate.net For instance, the OH-initiated oxidation of nopinone, a major product of β-pinene ozonolysis, is a known route to this compound formation in the atmosphere. researchgate.netresearchgate.net

Synthetic Routes from Specific Precursors (e.g., homoterpenyl methyl ketone, β-isopropylglutaric acid)

Specific organic precursors can be utilized for the targeted synthesis of this compound. One common route begins with the acid-catalyzed rearrangement of cis-pinonic acid to homoterpenyl methyl ketone. researchgate.net The enol tautomer of homoterpenyl methyl ketone is then subjected to oxidative cleavage, often using potassium permanganate (B83412) (KMnO4), to yield this compound. researchgate.netnowgonggirlscollege.co.inunigoa.ac.in

An older, yet established method, involves the oxidative cyclization of β-isopropylglutaric acid. researchgate.net In this process, β-isopropylglutaric acid is treated with chromic acid, leading to the formation of this compound. researchgate.net

Role of Oxidizing Agents (e.g., KMnO4, oxone, periodate, chromic acid)

A variety of oxidizing agents are employed in the synthesis of this compound, each playing a critical role in the specific synthetic pathway.

| Oxidizing Agent | Precursor | Role | Reference |

| Potassium Permanganate (KMnO4) | Homoterpenyl methyl ketone | Oxidative cleavage of the enol tautomer. | researchgate.netnowgonggirlscollege.co.in |

| Oxone (2KHSO5·KHSO4·K2SO4) | Cyclopentenyl carbinols | Epoxidation of the double bond, a key initial step. | ontosight.aichemicalpapers.comresearchgate.net |

| Sodium Periodate (NaIO4) | Cyclopentenyl carbinols (in combination with oxone) | Oxidative cleavage of the diol intermediate. | ontosight.aichemicalpapers.comresearchgate.net |

| Chromic Acid (H2CrO4) | β-isopropylglutaric acid, α-terpineol | Oxidative cyclization and degradation. | researchgate.netunigoa.ac.in |

Table 1: Common Oxidizing Agents in this compound Synthesis

Potassium permanganate is a powerful oxidizing agent used for the oxidative cleavage of homoterpenyl methyl ketone. researchgate.netnowgonggirlscollege.co.inalagappauniversity.ac.in Oxone, often used in combination with sodium periodate, is effective for the oxidative cleavage and lactonization of cyclopentenyl carbinols. chemicalpapers.comresearchgate.net Chromic acid has been historically used for the oxidation of precursors like β-isopropylglutaric acid and in the degradative analysis of terpenes like α-terpineol to produce this compound. researchgate.netunigoa.ac.in

Synthesis of this compound Analogues and Related Compounds

The synthesis of analogues of this compound is important for structure-activity relationship studies and for investigating their roles in atmospheric chemistry. acs.org The oxidative cleavage and lactonization of various substituted cyclopentenyl carbinols using oxone and sodium periodate is a versatile method for producing a range of this compound analogues. chemicalpapers.comx-mol.com

Related compounds are also significant. For instance, diathis compound acetate (B1210297) (DTAA) is an early oxidation product formed alongside this compound during the photooxidation and ozonolysis of α-pinene. acs.org Further oxidation of this compound itself can lead to the formation of 2-hydroxythis compound, which is an abundant tracer in ambient fine aerosols. acs.org The synthesis of these related compounds is crucial for their identification and quantification in environmental samples. acs.org

Derivatization Strategies for Analytical and Mechanistic Studies

Chemical derivatization is a key technique used to enhance the analytical detection of compounds like this compound, which may lack strong chromophores for UV detection or ionize poorly in mass spectrometry. nih.govwelch-us.com Derivatization involves chemically modifying the analyte to improve its chromatographic behavior, sensitivity, or selectivity. nih.govwelch-us.com

Methylation of Carboxylic Acid Groups (e.g., using diazomethane)rsc.org

The derivatization of the carboxylic acid functional groups of this compound is a common strategy for its analysis, particularly for gas chromatography-mass spectrometry (GC-MS). Methylation, the conversion of carboxylic acids into their corresponding methyl esters, is a frequently employed technique.

Diazomethane (B1218177) (CH₂N₂) serves as a highly effective, albeit hazardous, reagent for this purpose. wikipedia.orglibretexts.org It reacts selectively and under mild conditions with acidic compounds like carboxylic acids and phenols. wikipedia.org The reaction with a carboxylic acid proceeds through a two-step mechanism: an initial acid-base reaction where the acidic proton of the carboxyl group is transferred to diazomethane, followed by a nucleophilic substitution (S_N2) reaction where the carboxylate anion attacks the protonated diazomethane, yielding the methyl ester and liberating nitrogen gas. libretexts.orgcopernicus.org

A significant advantage of using diazomethane for the methylation of this compound is that it is a "soft" derivatization technique. nih.gov This means the reaction conditions are gentle enough to avoid the hydrolysis or opening of the sensitive γ-lactone ring present in the this compound structure. nih.gov This selectivity ensures that the core structure of the molecule remains intact, allowing for accurate analysis of the original compound. nih.gov In studies of complex mixtures like secondary organic aerosols, ethereal diazomethane is used to convert acidic compounds, including this compound, into their methyl esters, confirming the number of free carboxyl groups and aiding in structural elucidation through mass spectrometry. nih.gov

Carbonyl Derivatization Agents (e.g., O-tert-butylhydroxylamine, PFBHA, DNPH)nih.gov

While this compound itself lacks a free aldehyde or ketone group, its formation from α-pinene oxidation occurs alongside numerous carbonyl-containing compounds. researchgate.netresearchgate.net The analysis and identification of these carbonyl precursors and co-products, such as pinonaldehyde, are essential for understanding the complete chemical mechanism of α-pinene oxidation. researchgate.netucr.edu Derivatization agents that target carbonyl functionalities are therefore critical tools in this field of research. These agents convert the volatile and often unstable carbonyl compounds into more stable derivatives suitable for chromatographic analysis. acs.orgresearchgate.net

O-tert-butylhydroxylamine (TBOX): This derivatizing agent, with the full name O-tert-butylhydroxylamine hydrochloride, reacts with aldehydes and ketones to form stable oxime derivatives. researchgate.netnih.gov TBOX is considered advantageous because it is a smaller molecule compared to other agents like PFBHA. This results in derivatives with lower molecular weights, which is particularly useful for identifying multifunctional species with several carbonyl groups (e.g., tricarbonyls like oxopinonaldehyde) that might otherwise exceed the mass range of some mass spectrometers when derivatized. ucr.edunih.govcdc.gov It has been successfully used to identify seven different carbonyl-containing products from α-pinene ozonolysis. researchgate.netucr.edu

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is another widely used derivatization agent that reacts with carbonyl groups to form stable oxime derivatives. acs.orgresearchgate.net These derivatives are readily analyzed by GC-MS. The pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) and characteristic mass spectral fragments (e.g., m/z 181), which aids in the unambiguous identification of carbonyl-containing compounds in complex mixtures from terpene oxidation experiments. acs.orgresearchgate.net However, the high molecular weight added by the PFBHA moiety (195 amu per carbonyl group) can be a limitation when analyzing multi-carbonyl species. nih.govcdc.gov

2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent used to detect and quantify carbonyl compounds. It reacts with aldehydes and ketones in an acidic medium to form 2,4-dinitrophenylhydrazone derivatives. nih.govcopernicus.org These derivatives are typically brightly colored crystalline solids that can be analyzed using high-performance liquid chromatography (HPLC) with UV detection. copernicus.orgmdpi.com DNPH has been used to identify carbonyl products from the oxidation of various terpenes, including α-pinene, helping to elucidate the complex reaction pathways. nih.govcopernicus.orgmdpi.com

| Derivatization Agent | Abbreviation | Target Functional Group | Typical Analytical Method | Key Features |

|---|---|---|---|---|

| O-tert-butylhydroxylamine | TBOX | Aldehyde, Ketone | GC-MS | Forms lower molecular weight derivatives, good for multi-carbonyl species. ucr.educdc.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | GC-MS (ECD/CI) | Highly sensitive detection, characteristic mass fragments. acs.orgresearchgate.net |

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehyde, Ketone | HPLC-UV | Forms colored derivatives, well-established method. copernicus.orgmdpi.com |

Isotopic Labeling Approachesresearchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic or chemical fate of molecules, resolve analytical ambiguities, and improve quantification accuracy. sigmaaldrich.com In the study of this compound and related atmospheric compounds, isotopic labeling serves several critical functions.

One of the primary applications is in quantitative analysis using isotope dilution assays. This method involves adding a known amount of an isotopically labeled standard, such as ¹³C-labeled this compound, to a sample. Since the labeled standard is chemically identical to the natural (unlabeled) analyte, it behaves the same way during sample extraction, cleanup, and analysis, experiencing the same potential losses. sigmaaldrich.com By measuring the ratio of the labeled to the unlabeled compound in the final analysis (typically with mass spectrometry), the initial concentration of the natural analyte can be calculated with high precision, correcting for any procedural inefficiencies.

Furthermore, isotopic labeling helps to resolve ambiguities when differentiating between structurally similar compounds (isomers or isobars) in complex mixtures. For example, derivatization combined with isotopic labeling can provide definitive structural information that mass spectrometry alone cannot. While specific studies detailing the complete synthesis of isotopically labeled this compound are not broadly published, the use of ¹³C-labeled versions as internal standards confirms its importance in obtaining accurate and reliable measurements of its abundance in laboratory and field studies. General strategies for isotopic labeling involve either late-stage derivatization or a full "construction" synthesis using labeled starting materials.

Biological Activity and Biomedical Research Potential of Terpenylic Acid

Investigated Biological Activities of Terpenylic Acid

This compound, a bicyclic monoterpenoid derived from the oxidation of terpenes like alpha-pinene, has been explored for several biological activities. smolecule.com While its derivatives are being considered for therapeutic applications due to structural similarities with other bioactive compounds, research into the specific effects of this compound itself is still in the early stages. smolecule.com

Anti-inflammatory Properties

Some studies have indicated that this compound may possess anti-inflammatory properties. smolecule.com One study noted that it demonstrated moderate inhibitory activity against the release of lactate (B86563) dehydrogenase (LDH) and the expression of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). escholarship.org However, comprehensive studies detailing the mechanisms of action, such as the inhibition of cyclooxygenase (COX-2) or the nuclear factor-kappa B (NF-κB) pathway, are not yet available for this compound specifically. The broader class of terpenes and terpenoids has been widely studied for anti-inflammatory effects, often acting through these pathways.

Immunomodulatory Effects

The potential for this compound to modulate the immune system has also been suggested. smolecule.com It is theorized that it may interact with immune cells such as lymphocytes and macrophages, but specific studies on its effects on splenocytes or other immune cell populations are currently lacking in the available literature. Research on related compounds in the terpene family has shown various immunomodulatory activities, including both stimulation and suppression of immune responses. google.com

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial properties against a range of microorganisms. smolecule.com

Studies have indicated that this compound can inhibit the growth of the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. smolecule.com However, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) required for these effects, are not detailed in the currently accessible research.

Table 1: Investigated Antibacterial Effects of this compound

| Bacterium | Finding |

| Staphylococcus aureus | Growth inhibition suggested by preliminary research. smolecule.com |

| Escherichia coli | Growth and biofilm formation inhibition suggested. smolecule.com |

Note: Specific quantitative data (e.g., MIC values) are not available in the cited sources.

Research also points to the potential of this compound to inhibit the growth of the fungus Candida albicans, a common cause of fungal infections in immunocompromised individuals. smolecule.com As with its antibacterial properties, detailed studies providing specific MIC values are not yet available.

Table 2: Investigated Antifungal Effects of this compound

| Fungus | Finding |

| Candida albicans | Growth and biofilm formation inhibition suggested. smolecule.com |

Note: Specific quantitative data (e.g., MIC values) are not available in the cited sources.

The ability of this compound to inhibit the formation of biofilms by pathogens such as Escherichia coli and Candida albicans has been suggested in preliminary studies. smolecule.com Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously difficult to eradicate. The potential of this compound to interfere with this process is a promising area for future research.

Table 3: Investigated Anti-biofilm Effects of this compound

| Microorganism | Finding |

| Escherichia coli | Inhibition of biofilm formation suggested. smolecule.com |

| Candida albicans | Inhibition of biofilm formation suggested. smolecule.com |

Note: Detailed mechanistic studies and quantitative data on biofilm inhibition are not available in the cited sources.

Molecular Mechanisms and Cellular Interactions

The biological significance of a compound is rooted in its interactions at the cellular and molecular level. For this compound, a bicyclic monoterpenoid derived from the oxidation of terpenes like alpha-pinene, understanding these mechanisms is key to unlocking its potential. smolecule.com

Preliminary Studies on Interaction with Cellular Receptors or Enzymes

Initial research into the biological interactions of this compound indicates potential engagement with cellular components. smolecule.com Preliminary studies suggest that this compound may interact with various cellular receptors or enzymes, though the precise mechanisms are still under investigation. smolecule.comuni-rostock.de The reactivity of its lactone-containing structure is a key area of this research. Some research points to the possibility of interactions with receptors like the aryl hydrocarbon receptor (AhR), although this can be dependent on the specific chemical composition of related compounds. researchgate.netresearchgate.net The binding of molecules to cellular receptors, which can be transmembrane or intracellular proteins, initiates a cascade of events known as signal transduction, converting an external signal into an intracellular response. mdpi.comsavemyexams.comlibretexts.org

Exploration of Signal Transduction Pathway Modulation (based on related terpenic acids)

While direct studies on this compound's modulation of signal transduction pathways are emerging, research on related terpenoids provides a foundational understanding. Terpenoids, as a class, are known to inhibit breast cancer through multiple signal transduction pathways. nih.gov These pathways are complex networks that relay signals from receptors to target molecules in the cell, often involving a series of protein modifications. savemyexams.comcolorado.edu

Several key signaling pathways are commonly affected by terpenoids and could be relevant for this compound:

PI3K/Akt/mTOR Pathway: This is a crucial intracellular pathway involved in cell proliferation and survival. nih.gov Natural products are increasingly studied as inhibitors of this pathway, representing a promising avenue for anticancer drug development. nih.gov For instance, paeoniflorin, a monoterpene glycoside, has been shown to inhibit the phosphorylation of PI3K and Akt in certain cancer cells. nih.gov

MAPK/ERK Pathway: This pathway is central to regulating processes like cell proliferation and metastasis and is frequently dysregulated in various cancers. nih.gov

Bax/Bcl-2/Caspase-3 Pathway: Terpenoids can influence the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of executioner caspases like Caspase-3 and inducing programmed cell death (apoptosis). nih.gov

The table below summarizes signal transduction pathways modulated by related terpenoid compounds, offering potential areas of investigation for this compound.

| Signaling Pathway | General Role in Cellular Processes | Potential Effect of Terpenoid Modulation | Reference |

| PI3K/Akt/mTOR | Cell survival, proliferation, growth | Inhibition, leading to anti-cancer effects | nih.gov |

| MAPK/ERK | Cell proliferation, differentiation, metastasis | Inhibition, disrupting cancer progression | nih.gov |

| Bax/Bcl-2/Caspase-3 | Apoptosis (Programmed Cell Death) | Regulation of protein expression to promote apoptosis in cancer cells | nih.gov |

Significance of the Gamma-Lactone Ring in Bioactivity

The chemical structure of this compound features a γ-lactone (gamma-lactone) ring, which is a five-membered ring containing an ester group. ontosight.ai This structural motif is not merely a passive component; it is integral to the bioactivity of many terpenoids. encyclopedia.pubmdpi.com Terpenoids possessing lactone moieties are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. encyclopedia.pubmdpi.com

The significance of the gamma-lactone ring is highlighted in several studies:

Mechanism of Action: The reactivity of the lactone ring allows compounds like this compound to undergo reactions such as hydrolysis and esterification, which can contribute to their biological effects.

Antimicrobial Activity: Terpenoid lactones such as flexibilide (B1236997) and sinulariolide, which contain an α-methylene-lactone moiety, have shown activity against bacteria like Bacillus subtilis and S. aureus. mdpi.com Studies also suggest that this compound itself may inhibit the growth of Escherichia coli and Candida albicans. smolecule.com

Anti-inflammatory and Cytotoxic Properties: The α-methylene-γ-lactone structure is often found in natural terpenoids that display anti-inflammatory and cytotoxic properties. jst.go.jp

Receptor Binding: In some sesterterpenoids, molecular docking simulations suggest that the oxygens of the γ-lactone ring can form hydrogen bonding interactions with amino acid residues in the active sites of enzymes, such as DNA topoisomerase, which may contribute to their bioactivity. mdpi.com

Potential Therapeutic and Pharmaceutical Applications

The unique structure and biological activities of this compound and its relatives have positioned them as compounds of interest in pharmaceutical research and development. ontosight.ai

Exploration of this compound Derivatives for Drug Development

The structural modification of natural products is a cornerstone of medicinal chemistry, aimed at enhancing efficacy and other pharmacological properties. mdpi.com this compound and its derivatives are being actively explored for their potential use in drug development. smolecule.com The synthesis of derivatives allows researchers to investigate structure-activity relationships, potentially leading to new therapeutic agents. ontosight.aimdpi.com The γ-butyrolactone scaffold present in this compound is a target for synthesizing biologically active compounds. researchgate.net The broader class of terpenes has already yielded major drug classes, underscoring the potential of these natural scaffolds in medicine. nih.gov

Research on derivatives of other terpenic acids, such as ursolic acid, demonstrates the success of this approach. By incorporating different chemical groups, scientists have developed derivatives with potent anti-inflammatory effects, in some cases surpassing standard drugs. mdpi.com This strategy of targeted synthesis and functional group modification is a promising path forward for this compound research. nih.gov

Relevance in Active Pharmaceutical Ingredient Research

Analytical and Characterization Techniques for Terpenylic Acid

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating terpenylic acid from intricate mixtures, enabling accurate subsequent analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized methods, often coupled with mass spectrometry for enhanced detection and identification. iipseries.orgwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC/MS, UHPLC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful tool for analyzing complex samples containing this compound. wikipedia.org This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.orgrsc.org Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers even greater sensitivity and selectivity. researchgate.net

LC/MS is particularly well-suited for the analysis of this compound because it can separate isomeric and isobaric terpenoic acids that form during the aging of secondary organic aerosols. publish.csiro.au The use of reversed-phase columns, such as C18, is common. illinois.eduresearchgate.net Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive such as formic or acetic acid to improve chromatographic peak shape and ionization efficiency. illinois.eduresearchgate.net

Recent advancements in UHPLC-MS/MS have enabled the development of highly sensitive methods for the quantification of various compounds in complex biological matrices. chromatographyonline.comnih.gov These methods often involve a simple sample preparation step, like protein precipitation, followed by rapid analysis. chromatographyonline.com

Table 1: Exemplary LC/MS Methods for Terpenoid Analysis

| Instrument | Column | Mobile Phase | Detection | Application |

| Surveyor Plus with LXQ linear ion trap MS | T3 Atlantis C18 (3 µm; 2.1 × 150 mm) | A: 0.1% (v/v) acetic acid, B: Methanol | Electrospray Ionization (ESI) | Analysis of fine ambient aerosol samples. researchgate.net |

| UHPLC-QqQ-MS/MS | - | - | Multiple Reaction Monitoring (MRM) | Trace determination of LSD analogs in biological samples. nih.gov |

| UHPLC-MS/MS | - | A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid | Electrospray Ionization (ESI) | Simultaneous separation and quantification of tryptophan metabolites in human plasma. chromatographyonline.com |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

Gas Chromatography (GC) for Derivatized Compounds

Gas chromatography (GC) is another key technique for the analysis of this compound, though it typically requires a derivatization step. researchgate.netsigmaaldrich.com Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC analysis, by increasing their volatility and thermal stability. sigmaaldrich.comresearchgate.net

For carboxylic acids like this compound, common derivatization methods include silylation and alkylation. colostate.edunih.gov Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is frequently used. sigmaaldrich.comlmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.comlmaleidykla.lt The resulting derivatives are more volatile and produce better chromatographic peak shapes. colostate.edu

GC analysis of derivatized this compound is often coupled with mass spectrometry (GC-MS), which provides mass information for identification and quantification. nih.gov Negative chemical ionization (NCI) is a soft ionization technique that can be used in GC-MS to achieve high sensitivity for certain derivatized compounds. nih.gov

Other Chromatographic Techniques for Separation of Terpenoids

Besides LC and GC, other chromatographic techniques are also employed for the separation of terpenoids from complex natural product extracts. nih.gov These methods are crucial for isolating pure compounds for further structural elucidation and bioactivity studies. iipseries.org

Column Chromatography: This is a classic and widely used method for the fractionation of terpenoids. researchgate.net Silica (B1680970) gel is a common stationary phase due to its effectiveness in separating non-polar and medium-polar compounds like many terpenoids. researchgate.netcolumn-chromatography.com Silver nitrate-impregnated silica gel can be used for the separation of terpenoids containing double bonds. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and useful method for the detection and preliminary separation of terpenoids. researchgate.net It can also be used for preparative isolation of different classes of terpenoids. researchgate.net

Counter-Current Chromatography (CCC): CCC is a liquid-liquid separation technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample. nih.gov It is particularly advantageous for the purification of natural products, including terpenoids. nih.gov

Mass Spectrometric Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns. iipseries.org It is often coupled with chromatographic techniques for the analysis of complex mixtures. wikipedia.org

Electrospray Ionization (ESI-MS) for Deprotonated Molecules

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. wikipedia.org In the negative ion mode, ESI facilitates the formation of deprotonated molecules, [M-H]⁻, which can be readily detected by the mass spectrometer. publish.csiro.auresearchgate.net This technique is highly sensitive and allows for the detection of this compound even at low concentrations. publish.csiro.au

The analysis of this compound and related compounds in secondary organic aerosols is a key application of ESI-MS. researchgate.netresearchgate.net The deprotonated molecule of this compound is observed at a mass-to-charge ratio (m/z) of 171. researchgate.netresearchgate.net

Multi-stage Mass Spectrometry (MSn) for Structural Elucidation

Multi-stage mass spectrometry (MSⁿ), also known as tandem mass spectrometry, is a powerful technique for the detailed structural elucidation of ions. shimadzu.comchromatographyonline.com It involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. shimadzu.comchromatographyonline.com

For this compound, MS² and MS³ experiments are used to obtain characteristic fragmentation patterns that help in its identification and differentiation from isomers. publish.csiro.auresearchgate.net For instance, the MS² spectrum of the deprotonated this compound ion (m/z 171) shows a characteristic fragment ion at m/z 127, corresponding to the loss of carbon dioxide (CO₂). researchgate.net Further fragmentation (MS³) of the m/z 127 ion can provide additional structural information. publish.csiro.au This detailed fragmentation data is crucial for confirming the structure of this compound in complex samples. researchgate.netnih.gov

Table 2: Key Mass Spectrometric Data for this compound

| Ion | m/z | Fragmentation (MS²) | Key Fragment Ions | Reference |

| [M-H]⁻ | 171 | Loss of CO₂ | 127 | researchgate.net |

| [M-H]⁻ | 171 | Loss of H₂O | 153 | - |

| [M-H-CO₂]⁻ | 127 | - | 83 | publish.csiro.auresearchgate.net |

This table summarizes key fragmentation data and is not exhaustive.

Detailed Interpretation of Mass Spectral Data for Structural Elucidation

The structural elucidation of this compound, particularly within complex mixtures like secondary organic aerosols (SOA), relies heavily on mass spectrometry, typically involving liquid chromatography separation followed by negative ion electrospray ionization mass spectrometry [(-)ESI-MS]. publish.csiro.au Detailed interpretation of the resulting mass spectra is crucial for distinguishing this compound from its isomers. nih.govresearchgate.net

In (-)ESI-MS analysis, this compound is readily deprotonated during the ionization process and detected as its [M-H]⁻ ion, which appears as a prominent base peak at a mass-to-charge ratio (m/z) of 171. researchgate.net The fragmentation pattern obtained through tandem mass spectrometry (MS/MS or MSⁿ) provides a unique fingerprint for its structure. A key characteristic is the sequential loss of two units of 44 atomic mass units, corresponding to the loss of carbon dioxide (CO₂). researchgate.netcore.ac.uk This pattern was initially considered misleading because it suggests the presence of two carboxylic acid groups, while this compound contains one carboxylic acid group and a lactone ring. researchgate.netcore.ac.uk

More detailed fragmentation experiments provide clarity:

The MS² spectrum of the precursor ion at m/z 171 shows a characteristic product ion at m/z 127 , resulting from the loss of a CO₂ molecule. publish.csiro.au

Further fragmentation in an MS³ experiment of the m/z 127 ion reveals another loss of CO₂, producing a key fragment at m/z 83 . publish.csiro.au

This specific fragmentation pathway is essential for differentiating this compound from isobaric compounds such as norpinic acid, which also has a molecular weight of 172 but exhibits a different fragmentation behavior. publish.csiro.au The structural characterizations are often confirmed through the analysis of synthesized reference compounds. nih.govresearchgate.net

Table 1: Characteristic Mass Spectral Fragments of this compound in (-)ESI-MS

| Precursor Ion (m/z) | MS Level | Product Ion (m/z) | Neutral Loss | Interpretation |

| 171 | MS² | 127 | 44 (CO₂) | Loss of carbon dioxide from the carboxyl group. |

| 127 | MS³ | 83 | 44 (CO₂) | Loss of carbon dioxide from the lactone moiety. |

Analytical Challenges in Quantification (e.g., non-covalent dimer formation, adducts)

The accurate quantification of this compound is complicated by several analytical challenges inherent to electrospray ionization mass spectrometry.

Non-Covalent Dimer Formation: this compound exhibits a strong tendency to form non-covalent dimers through double hydrogen bonding between the carboxyl groups of two separate molecules. nih.govresearchgate.net This phenomenon results in the detection of a significant ion signal at m/z 343 , corresponding to the deprotonated dimer [2M-H]⁻. core.ac.ukcopernicus.org The stability of this dimer is notable, and its formation complicates quantification by:

Depleting the signal of the monomeric [M-H]⁻ ion at m/z 171.

Potentially being misidentified as a covalently bonded compound with a molecular weight of 344, leading to incorrect structural assignments and quantification. copernicus.org

This unique dimer-forming property is not observed with the same intensity for some of its isomers, such as cis-norpinic acid, making it a distinguishing feature but also a quantitative hurdle. core.ac.ukcopernicus.org

Adduct Formation: The formation of adduct ions is another common challenge. acdlabs.com Adducts are ions formed when the target molecule associates with other atoms or molecules present in the sample or mobile phase. acdlabs.com In the analysis of this compound, an adduct with the acetate (B1210297) anion (CH₃COO⁻) has been observed at m/z 231 ([M+CH₃COO]⁻). publish.csiro.au This typically occurs when acetic acid is used as a component of the liquid chromatography mobile phase. publish.csiro.aupublish.csiro.au Such adducts can interfere with the detection of other compounds with the same nominal mass and complicate the interpretation of the mass spectrum.

Isobaric Interference: A major analytical challenge is the presence of isobaric compounds—molecules that have the same nominal mass but different structures. The most common interferent for this compound (MW 172) is cis-norpinic acid (MW 172). core.ac.uk While their mass spectral fragmentation patterns differ upon detailed analysis, they can co-elute or have very close retention times in chromatographic systems, making their individual quantification difficult without high-resolution chromatography and careful interpretation of MS/MS data. publish.csiro.aucore.ac.uk

Table 2: Summary of Analytical Challenges in this compound Quantification

| Challenge | Description | Resulting Ion (m/z) | Impact on Analysis |

| Non-covalent Dimerization | Formation of a stable dimer through hydrogen bonding. nih.govresearchgate.net | 343 ([2M-H]⁻) | Reduces monomer signal (m/z 171); can be misidentified as a covalent dimer. copernicus.org |

| Adduct Formation | Association with anions from the mobile phase, such as acetate. publish.csiro.au | 231 ([M+CH₃COO]⁻) | Creates additional peaks that can mask other compounds and complicate spectra. publish.csiro.au |

| Isobaric Interference | Co-elution with isomers like cis-norpinic acid (MW 172). | 171 ([M-H]⁻) | Requires high-efficiency chromatographic separation for accurate quantification. publish.csiro.au |

Sample Collection and Preparation Methodologies

The accuracy of this compound measurement is highly dependent on the methods used for sample collection, preparation, and storage, as artifactual changes can significantly alter the chemical composition of the sample. researchgate.netacs.org

Aerosol Sample Collection Procedures (e.g., using filters, high-volume dichotomous samplers)

Atmospheric aerosol samples for this compound analysis are typically collected by drawing air through filters. unibe.ch

Samplers: High-volume samplers are frequently employed to collect a sufficient mass of particulate matter for analysis. publish.csiro.auresearchgate.net Specifically, high-volume dichotomous samplers have been used to collect ambient aerosol samples, which have the advantage of separating particles into two size fractions, typically a fine fraction (PM₂.₅) and a coarse fraction. core.ac.uk

Filter Types: The choice of filter material is critical to minimize artifacts. Common filter types include quartz fiber filters publish.csiro.aud-nb.info and Polytetrafluoroethylene (PTFE) filters. core.ac.ukresearchgate.net Quartz fiber filters are prone to positive artifacts from the adsorption of gas-phase organic compounds, while all filter types can suffer from negative artifacts if collected particulate matter volatilizes during sampling. unibe.ch

Extraction Techniques (e.g., methanol extraction)

Once collected, the organic compounds on the filter must be extracted into a solvent for analysis by techniques like LC/MS.

Methanol Extraction: The most commonly reported method for extracting this compound and related compounds from filter samples is extraction with methanol. researchgate.netcore.ac.uk The procedure often involves sonicating the filter in the solvent or using an orbital shaker. europa.eu To ensure complete recovery, the extraction is typically repeated multiple times (e.g., three extractions with 20 mL of methanol). researchgate.netcore.ac.uk

Solvent Concentration: Following extraction, the combined methanol extracts are concentrated to a smaller volume (e.g., ~1 mL) using techniques like rotary evaporation or a gentle stream of nitrogen before being reconstituted in a final volume for injection into the LC/MS system. core.ac.ukd-nb.info

Considerations for Artifactual Changes During Sample Handling and Storage

Offline analysis techniques are inherently susceptible to compositional changes between the time of collection and analysis. researchgate.netunibe.ch

Storage Conditions: The storage temperature and duration are critical variables. Studies have shown that storing filter samples or aqueous extracts at room temperature leads to significant chemical alterations, even over a period as short as 24 hours. researchgate.netacs.org On filters stored at room temperature, concentrations of dimers have been observed to increase while monomers decrease. researchgate.netacs.org Conversely, in aqueous extracts, some monomers increase over time while dimers decay. researchgate.netacs.org To mitigate these changes, it is necessary to freeze samples immediately after collection and store them at low temperatures (e.g., -20°C or -80°C) until analysis. researchgate.net

Extraction Artifacts: The extraction process itself can introduce artifacts. The use of methanol as an extraction solvent has been investigated for its potential to cause esterification of carboxylic acids. One study examining this effect found that a model dicarboxylic acid formed a mono-ester with a yield of less than 5%, which was considered an acceptable artifact level for qualitative analysis. core.ac.uk

Chemical Stability: this compound can undergo hydrolysis, where its lactone ring opens to form diathis compound. publish.csiro.au This can occur during aqueous extraction, storage, or as part of atmospheric aging processes, and failure to account for this transformation can lead to an underestimation of the initial amount of this compound present. uci.edunih.gov

Theoretical and Computational Studies of Terpenylic Acid

Quantum Chemical Calculations Supporting Molecular Interactions

Quantum chemical calculations have been employed to elucidate the nature of intermolecular interactions involving terpenylic acid, a key compound in the formation of secondary organic aerosols (SOA). These theoretical studies provide strong evidence for the formation of non-covalent dimers of this compound, which is considered a significant step in the initial stages of new particle formation in the atmosphere. The primary mechanism for this dimerization is the formation of double hydrogen bonds between the carboxyl groups of two this compound monomers. nih.gov

These calculations have demonstrated that the formation of such hydrogen-bonded dimers is an energetically favorable process. nih.gov This energetic stability is a crucial factor in explaining the ability of this compound to contribute to the growth of atmospheric aerosols, as the dimers have a significantly lower volatility compared to the individual monomer molecules, thus facilitating their condensation into the particle phase. The γ-lactone ring and the carboxylic acid group within the structure of this compound are key features that enable these strong hydrogen bonding interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been utilized as a computational tool to investigate the properties and reactivity of molecules relevant to atmospheric chemistry, including oxidation products of monoterpenes like this compound. While specific studies focusing solely on the DFT characterization of this compound are not extensively detailed in the available literature, the principles of DFT calculations are widely applied to understand the structural and electronic properties of similar organic acids.

For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as molecular orbital energies. The optimized geometry provides insights into the most stable three-dimensional arrangement of the atoms, which is fundamental to understanding its interactions with other molecules. Vibrational frequency calculations can predict the infrared spectrum of the molecule, which can be used to identify characteristic functional groups and can be compared with experimental spectroscopic data for validation.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical stability and its susceptibility to react with atmospheric oxidants.

Although detailed results from DFT calculations specifically for this compound (such as tables of optimized bond lengths, bond angles, or vibrational frequencies) are not provided in the reviewed literature, it is a standard computational method used in the field to provide a theoretical foundation for understanding the behavior of such compounds in the atmosphere.

Thermodynamic Modeling of Chemical Reactions

Thermodynamic modeling plays a crucial role in understanding the formation and transformation of secondary organic aerosols (SOA), with a particular focus on reactions involving this compound, such as dimerization and esterification. These models provide insights into the spontaneity and equilibrium of these reactions under atmospheric conditions.

Dimer Formation:

Theoretical calculations have shown that the formation of non-covalent dimers of this compound through the establishment of double hydrogen bonds between the carboxyl groups is a thermodynamically favorable process. nih.gov This favorability is a key factor in the initial stages of new particle formation, as the resulting dimers are less volatile than the monomeric form, promoting their partitioning into the aerosol phase. Studies under atmospherically relevant conditions suggest that this compound can form these non-covalent dimers in sufficient quantities to contribute to new particle formation.

Esterification:

Esterification is another important reaction pathway in the formation of larger, less volatile compounds in SOA. Thermodynamic modeling has indicated that esterification is a thermodynamically favorable route for SOA formation under atmospheric conditions. In the context of this compound, this often involves its hydrolysis product, diathis compound. It has been proposed that diathis compound, with its hydroxyl group, can undergo an acid-catalyzed esterification reaction with other carboxylic acids present in the aerosol, such as cis-pinic acid, to form dimeric esters. core.ac.ukcopernicus.orgresearchgate.net This process is considered a significant pathway for the formation of higher-molecular-weight products in α-pinene ozonolysis SOA. core.ac.uk The formation of these dimeric esters further contributes to the growth and aging of atmospheric aerosols.

While the thermodynamic favorability of these reactions is well-established conceptually, specific quantitative data such as Gibbs free energy of formation (ΔGf), enthalpy of reaction (ΔH), and equilibrium constants (Keq) for the dimerization and esterification of this compound and its derivatives are not extensively reported in the reviewed literature. For context, a study on the esterification of levulinic acid with 1-butene (B85601) reported an enthalpy of reaction of -(32.9 ± 1.6) kJ/mol and an entropy change of -(70 ± 4) J/(mol·K) at 298.15 K, illustrating the type of quantitative data that can be obtained from such studies.

Kinetic Studies and Rate Coefficient Estimation for Atmospheric Reactions

The atmospheric lifetime of this compound is primarily determined by its reaction with atmospheric oxidants, most notably the hydroxyl radical (OH). Kinetic studies and the estimation of reaction rate coefficients are therefore essential for understanding the persistence and transformation of this compound in the atmosphere.

The reaction of this compound with OH radicals is a key degradation pathway. A proposed mechanism for this reaction involves the formation of terebic acid as a subsequent oxidation product. copernicus.org This indicates that this compound is not a terminal product in the atmospheric oxidation chain but can be further processed.

In contrast, another study estimated the gas-phase lifetime of a related dicarboxylic acid, norpinic acid, to be approximately 1.8 days with respect to reaction with OH radicals, based on an estimated reaction rate constant. mdpi.com While not directly applicable to this compound, this highlights the variability in atmospheric lifetimes among similar compounds.

The following table presents a selection of experimentally determined and estimated rate coefficients for the reaction of various organic compounds with OH radicals to provide context for the range of these values. It is important to note that a specific, experimentally determined rate coefficient for the gas-phase reaction of this compound with OH radicals was not available in the reviewed literature.

| Reactant Compound | kOH (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

| d9-Butanol | (3.40 ± 0.88) × 10⁻¹² | 295 | Relative Rate |

| 2-cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ | Room Temp. | Pulsed Laser Photolysis |

| 2-methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ | Room Temp. | Pulsed Laser Photolysis |

| 3-methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² | Room Temp. | Pulsed Laser Photolysis |

| Norpinic Acid (estimated) | 6.6 × 10⁻¹² | Not specified | SAR |

Structural-Activity Relationship (SAR) Approaches in Atmospheric Chemistry

Structure-Activity Relationship (SAR) models are valuable tools in atmospheric chemistry for estimating the reaction rate coefficients of organic compounds with key atmospheric oxidants, such as the hydroxyl (OH) radical, particularly when experimental data are unavailable. These models are based on the principle that the reactivity of a molecule is determined by its structural features.

In the case of this compound, its structure contains several features that would be considered in a SAR analysis for its reaction with OH radicals:

Tertiary C-H bonds: The molecule contains tertiary carbon-hydrogen bonds, which are generally more susceptible to hydrogen abstraction by OH radicals than primary or secondary C-H bonds.

Carboxylic acid group: The presence of the carboxylic acid group can influence the reactivity of adjacent C-H bonds. The electron-withdrawing nature of this group can deactivate nearby sites towards electrophilic attack.

Lactone ring: The lactone ring also contains C-H bonds whose reactivity would be assessed based on their position relative to the ester and ether functionalities within the ring.

Biosynthesis and Natural Occurrence of Terpenylic Acid Broader Context

General Terpenoid Biosynthetic Pathways (e.g., Mevalonate (B85504) and Methyl-D-Erythritol Phosphate pathways)

Terpenoids, also known as isoprenoids, represent the largest and most diverse class of naturally occurring organic compounds, with over 80,000 known structures. wikipedia.org They are all derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org The biosynthesis of these precursors occurs through two primary and independent metabolic routes: the mevalonate (MVA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgjmb.or.kr

The mevalonate (MVA) pathway is a crucial metabolic route found in most eukaryotes, archaea, and some bacteria. wikipedia.org This pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. wikipedia.orgjmb.or.kr A key enzyme in this pathway is HMG-CoA reductase, which catalyzes the reduction of HMG-CoA to mevalonate and is notably the target of statin drugs. wikipedia.org The MVA pathway is not only essential for the synthesis of cholesterol but also for a wide array of non-sterol isoprenoids that are vital for various cellular functions, including cell growth and differentiation. nih.govmdpi.com

The methyl-D-erythritol 4-phosphate (MEP) pathway , also referred to as the non-mevalonate pathway, is prevalent in most bacteria, algae, and in the plastids of plants. jmb.or.krwikipathways.orgnih.gov This pathway starts with the condensation of glyceraldehyde 3-phosphate and pyruvate. jmb.or.kracs.org 2-C-Methyl-D-erythritol 4-phosphate (MEP) is a key intermediate in this pathway, formed from 1-deoxy-D-xylulose 5-phosphate. wikipedia.orgechelon-inc.com In plants, the MEP pathway is responsible for producing precursors for monoterpenes, carotenoids, and the side chains of chlorophylls. wikipathways.org

| Pathway | Starting Materials | Key Intermediate | Organisms |

| Mevalonate (MVA) Pathway | Acetyl-CoA | (R)-Mevalonate | Eukaryotes, Archaea, some Bacteria |